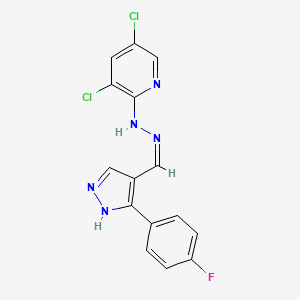![molecular formula C18H28N8O2 B5970311 2-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]-1-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]ethanone](/img/structure/B5970311.png)
2-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]-1-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]-1-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]ethanone is a complex organic compound that features a tetrazole ring, a morpholine group, a pyrazole ring, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]-1-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]ethanone typically involves multiple steps. One common approach is to start with the formation of the tetrazole ring, which can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions. The morpholine group can be introduced through a nucleophilic substitution reaction. The pyrazole and piperidine rings are then incorporated through additional substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]-1-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for tetrazole formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]-1-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 2-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]-1-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to mimic the behavior of natural substrates. This can lead to the inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Tetrazole Derivatives: Compounds with similar tetrazole rings, such as 5-phenyl-1H-tetrazole.
Morpholine Derivatives: Compounds containing morpholine groups, such as morpholine-4-carboxamide.
Pyrazole Derivatives: Compounds with pyrazole rings, such as 1-phenyl-3-methyl-5-pyrazolone.
Piperidine Derivatives: Compounds containing piperidine rings, such as piperidine-4-carboxylic acid.
Uniqueness
2-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]-1-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]ethanone is unique due to its combination of multiple heterocyclic rings, which can confer a range of biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
2-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]-1-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N8O2/c27-18(15-26-17(20-21-22-26)14-23-10-12-28-13-11-23)25-8-2-1-4-16(25)5-9-24-7-3-6-19-24/h3,6-7,16H,1-2,4-5,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTJMJYHTFVSAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCN2C=CC=N2)C(=O)CN3C(=NN=N3)CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(2,3-difluorobenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5970229.png)
![3-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5970242.png)
![1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-methoxypiperidine](/img/structure/B5970248.png)
![6-chloro-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B5970254.png)
![N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE](/img/structure/B5970255.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(3-morpholinopropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5970273.png)
![4-(2-AMINO-1,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-4-YL)-3,5-DIMETHYL-1H-PYRROL-2-YL CYANIDE](/img/structure/B5970276.png)

![1-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B5970285.png)
![N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide](/img/structure/B5970286.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N-(2-chlorobenzyl)-N~2~-methylglycinamide](/img/structure/B5970292.png)
![N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B5970297.png)
![N'~3~-{(E)-1-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B5970307.png)
![[1-({1-[(8-methylimidazo[1,2-a]pyridin-3-yl)acetyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B5970315.png)
